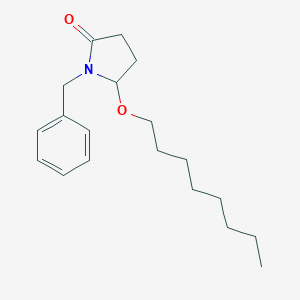![molecular formula C13H12N2 B140691 [1,1'-Biphenyl]-4-carboximidamide CAS No. 125772-44-3](/img/structure/B140691.png)
[1,1'-Biphenyl]-4-carboximidamide
Descripción general
Descripción
[1,1'-Biphenyl]-4-carboximidamide is a derivative of biphenyl . Biphenyl, also known as diphenyl, phenylbenzene, 1,1′-biphenyl, lemonene or BP, is an organic compound that forms colorless crystals . It’s notable for its stability and low reactivity .
Synthesis Analysis
The synthesis of biphenyl derivatives like [1,1'-Biphenyl]-4-carboximidamide often involves reactions like the Grignard reaction . The formation of biphenyl is often observed as a major impurity in this reaction . The reaction is favored by high concentrations of bromobenzene and increased reaction temperature .
Molecular Structure Analysis
The molecular structure of biphenyl, the parent compound of [1,1'-Biphenyl]-4-carboximidamide, consists of two connected phenyl rings . The structure can be viewed using computational models .
Chemical Reactions Analysis
Chemical reactions involving biphenyl derivatives can be complex. They can involve both forward and backward reactions . The reactions can be irreversible or reversible . The reactivity of these compounds can be influenced by factors such as temperature, concentration, and the presence of catalysts .
Physical And Chemical Properties Analysis
Physical properties of biphenyl, the parent compound of [1,1'-Biphenyl]-4-carboximidamide, include color, density, hardness, and melting and boiling points . Chemical properties can be determined only by changing a substance’s molecular structure .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
[1,1'-Biphenyl]-4-carboximidamide derivatives have shown promising results in antimicrobial applications. A study highlighted the synthesis of 2-Amino-4-Methylthiazole analogs containing the [1,1'-Biphenyl]-4-carboximidamide motif, which exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacterial and fungal infections. These compounds displayed rapid bactericidal activity by disrupting the bacterial membrane and were effective at very low toxicity levels to mammalian cells (Omar et al., 2020).
Tyrosinase Inhibition
Another research area is the use of [1,1'-Biphenyl]-4-carboximidamide derivatives as tyrosinase inhibitors. A study synthesized novel biphenyl ester derivatives and evaluated their tyrosinase inhibitory activities. These compounds showed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. Their inhibitory effects were confirmed through molecular docking studies (Kwong et al., 2017).
Anti-Hyperglycemic Evaluation
Carboximidamides derived from cyanamides linked with the pyrimidine moiety, including those related to [1,1'-Biphenyl]-4-carboximidamide, were synthesized and evaluated for anti-hyperglycemic effects. Some of these compounds demonstrated significant potential in reducing blood glucose levels and improving liver and kidney function in diabetic models, suggesting their potential in diabetes treatment (Moustafa et al., 2021).
Anti-Inflammatory Activity
Research on biphenyl derivatives has also extended to anti-inflammatory applications. For instance, a study synthesized new biphenyl-4-carboxylic acid derivatives and evaluated them for anti-inflammatory activity using the carrageenan test. These compounds exhibited significant anti-inflammatory effects (Deep et al., 2010).
Photophysical Properties
[1,1'-Biphenyl]-4-carboximidamide derivatives have also been studied for their photophysical properties. For example, a study on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, including those related to [1,1'-Biphenyl]-4-carboximidamide, showed luminescence in the blue region with large Stokes shifts. Some of these compounds displayed high fluorescence quantum yields, indicating potential applications in optoelectronics and imaging (Novanna et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYCTCATJSAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391301 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboximidamide | |
CAS RN |
125772-44-3 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



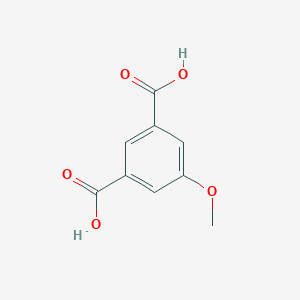

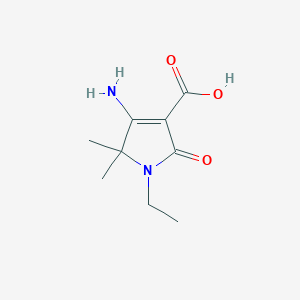

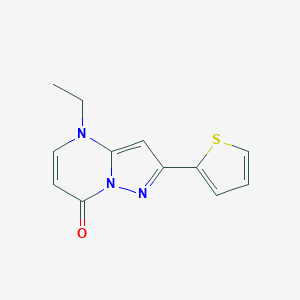

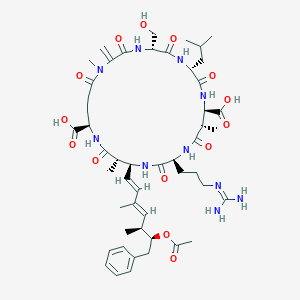

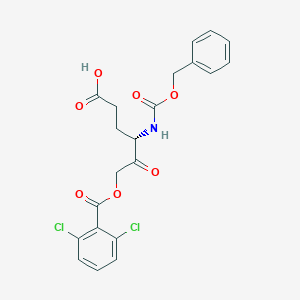

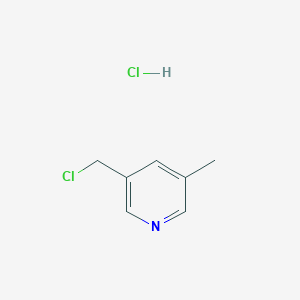
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
